N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide” is a compound that has been studied for its potential use as an antiplatelet agent . It is derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been explored in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 4-phenylcyclohexane-5-spiro- or 5-methyl-5-phenyl-hydantoin core linked to various arylpiperazine moieties . The structure–activity relationships were studied following molecular docking to the 5-HT 2A receptor model .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Activities
Researchers have explored the microwave-assisted synthesis of hybrid molecules containing various moieties, including those structurally similar to the compound . These compounds have been investigated for their antimicrobial, antilipase, and antiurease activities, showing promise in the development of new therapeutic agents with diverse biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antiviral and Antimicrobial Applications
Another study focused on the synthesis and evaluation of urea and thiourea derivatives of piperazine, doped with Febuxostat, for their antiviral and antimicrobial activities. The findings suggest the potential of these compounds in addressing Tobacco mosaic virus (TMV) infections and various microbial threats, highlighting the versatility of piperazine-based compounds in antiviral and antimicrobial research (Reddy et al., 2013).
Neuroimaging and Receptor Studies
Compounds with a fluoropyridinyl and piperazinyl ethyl moiety have been developed as analogs for PET tracers targeting serotonin 5-HT(1A) receptors. This research demonstrates the utility of such compounds in neuroimaging, aiding in the quantification of receptor sites in neuropsychiatric disorders, and underscoring the significance of structural elements similar to the compound (García et al., 2014).
Enzyme Inhibition for Disease Models
Inhibitors of soluble epoxide hydrolase featuring a 1,3,5-triazinyl piperidine-4-carboxamide scaffold have been identified through high-throughput screening. These compounds, including variations with fluorinated moieties, show promise in modulating epoxide levels in serum, indicating potential applications in disease models through enzyme inhibition (Thalji et al., 2013).
Structural and Activity Relationship Studies
Research into the synthesis, characterization, and biological evaluation of compounds containing fluorophenyl and oxadiazolyl piperazine structures has shed light on the antimicrobial and anthelmintic activities of these compounds. X-ray diffraction studies provide insights into their molecular structures, contributing to a deeper understanding of structure-activity relationships (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Mécanisme D'action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . By inhibiting the transport of nucleosides, the compound can disrupt these biochemical pathways and their downstream effects .
Pharmacokinetics
The compound’s structure, which includes a piperazine ring, a 2-fluorophenyl group, and a propyl chain leading to a pyrazine-2-carboxamide moiety, suggests that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleotide synthesis and regulation of adenosine function due to the inhibition of ENTs . This can potentially affect various cellular processes that rely on these biochemical pathways .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O/c17-13-4-1-2-5-15(13)23-10-8-22(9-11-23)7-3-6-18-16(24)14-12-19-21-20-14/h1-2,4-5,12H,3,6-11H2,(H,18,24)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOCHKOAIBFBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=NNN=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.